![molecular formula C15H13Cl2N3O2 B3004849 4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide CAS No. 338791-40-5](/img/structure/B3004849.png)
4-chloro-N'-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N’-[(1E)-{[(4-chlorophenyl)methoxy]amino}methylidene]benzohydrazide is a chemical compound with the CAS Number: 338791-40-5 . It has a molecular weight of 338.19 and its IUPAC name is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) . This code provides a specific representation of the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound has a molecular weight of 338.19 . It is solid in physical form . The IUPAC name is N’-(4-chlorobenzoyl)-N-[(4-chlorobenzyl)oxy]hydrazonoformamide . The InChI code is 1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) .Applications De Recherche Scientifique
Antibacterial Applications
Benzohydrazide derivatives have been recognized for their antibacterial properties. They are studied for their efficacy against various bacterial strains and are considered potential candidates for developing new antibacterial agents .
Antifungal Activity
Similar to their antibacterial applications, these compounds also exhibit antifungal activities. Research is ongoing to evaluate their effectiveness in treating fungal infections .
Anticonvulsant Properties
Some benzohydrazide derivatives show promise as anticonvulsant agents. They are being explored for their potential use in managing seizure disorders .
Anticancer Research
The anticancer potential of benzohydrazide derivatives is a significant area of study. Researchers are investigating their ability to inhibit cancer cell growth and proliferation .
Anti-Tuberculosis Activity
These compounds have shown activity against Mycobacterium tuberculosis, making them subjects of interest in the fight against tuberculosis .
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
Benzohydrazide derivatives containing dihydropyrazoles have been synthesized as potential EGFR kinase inhibitors, with evaluations being conducted on their antiproliferative activities .
Gelation Properties
A series of benzohydrazide derivatives have been reported to form stable gels in commercial fuels like diesel, characterized by low critical gelation concentrations and good mechanical properties. This application is particularly relevant in oil spill remediation .
Synthesis of Polymers and Dyes
These derivatives serve as building blocks in the synthesis of polymers and dyes, contributing to the development of new materials with specific desired properties .
Safety and Hazards
Mécanisme D'action
Target of Action
Similar compounds have been known to interact with enzymes such as3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ . This enzyme plays a crucial role in the biosynthesis of unsaturated fatty acids .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its target enzyme, leading to changes in the enzyme’s activity and subsequently affecting the biochemical pathways it is involved in .
Biochemical Pathways
The compound potentially affects the biosynthesis of unsaturated fatty acids . The enzyme 3-hydroxyacyl-[acyl-carrier-protein] dehydratase FabZ, which this compound may target, is involved in this pathway . Changes in this pathway can have downstream effects on the production of unsaturated fatty acids, which are essential components of cell membranes and play a role in various cellular functions.
Propriétés
IUPAC Name |
4-chloro-N-[(E)-[(4-chlorophenyl)methoxyamino]methylideneamino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c16-13-5-1-11(2-6-13)9-22-19-10-18-20-15(21)12-3-7-14(17)8-4-12/h1-8,10H,9H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZNLOBXHXDLNHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CONC=NNC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CON/C=N/NC(=O)C2=CC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxyacetamide](/img/structure/B3004767.png)
![4-(2-chlorophenyl)-6-propyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B3004771.png)
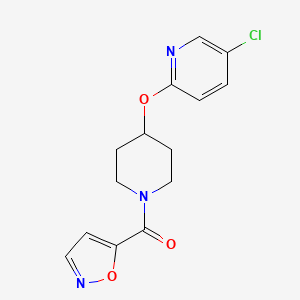
![3-(1-phenyl-1H-pyrazol-3-yl)-1-[3-(trifluoromethyl)phenyl]-4(1H)-pyridazinone](/img/structure/B3004773.png)
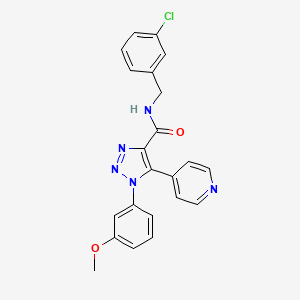
![N-cyclopentyl-2-((1-(3-hydroxypropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B3004776.png)
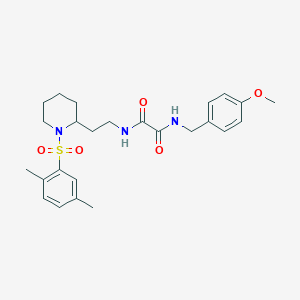
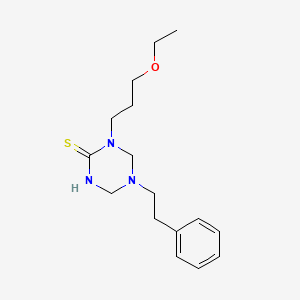
![1-(2,6-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B3004782.png)
![N-(4-bromophenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B3004783.png)

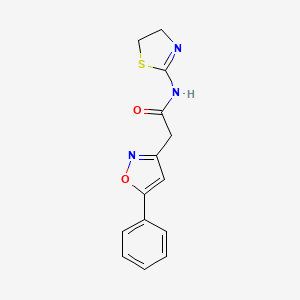

![1-((1R,5S)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(4-fluoro-3-methylphenyl)propan-1-one](/img/structure/B3004788.png)